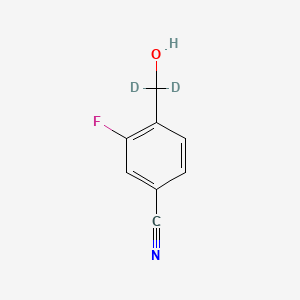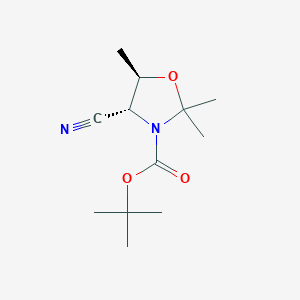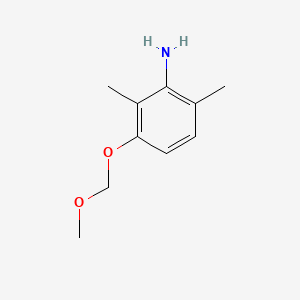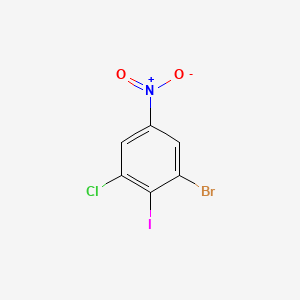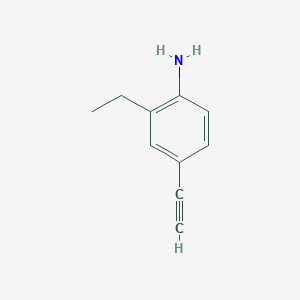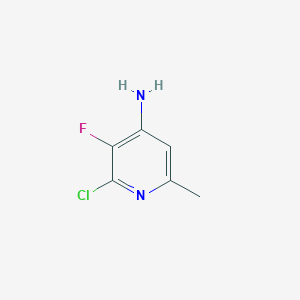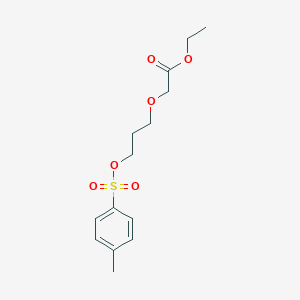
Ethyl 2-(3-(tosyloxy)propoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(tosyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O6S. It is a derivative of ethyl acetate, where the ethoxy group is substituted with a (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy) group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate typically involves the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenol with chlorosulfonic acid.
Formation of 3-(4-methylphenylsulfonyl)oxypropyl bromide: The 4-methylphenylsulfonyl chloride is then reacted with 3-bromopropanol in the presence of a base such as pyridine.
Esterification: Finally, the 3-(4-methylphenylsulfonyl)oxypropyl bromide is reacted with ethyl acetate in the presence of a base like sodium ethoxide to form ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-(tosyloxy)propoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonyl thiocyanates.
Hydrolysis: Ethyl acetate and 3-(4-methylphenylsulfonyl)propanoic acid.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially forming sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-(tosyloxy)propoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-(tosyloxy)propoxy)acetate can be compared with similar compounds such as:
Methyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (3-{[(4-chlorophenyl)sulfonyl]oxy}propoxy)acetate: Similar structure but with a chloro-substituted phenyl group.
Ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}butoxy)acetate: Similar structure but with a butoxy group instead of a propoxy group.
Propriétés
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)sulfonyloxypropoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6S/c1-3-19-14(15)11-18-9-4-10-20-21(16,17)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLTPSDBJLDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



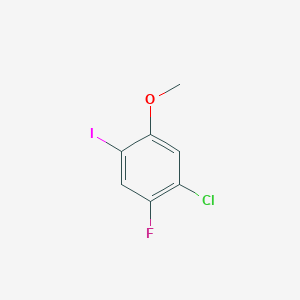
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B8262571.png)
![(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
